molecular formula C19H19N3O2S B3296385 2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide CAS No. 893372-11-7

2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B3296385
CAS No.: 893372-11-7
M. Wt: 353.4 g/mol
InChI Key: JGMLHSUGCKZPTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[(4-Methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide is a synthetic compound featuring a 1H-imidazole core substituted with a 4-methoxyphenylmethyl group at the N1 position and a sulfanyl-linked acetamide chain at the C2 position. The acetamide moiety is further substituted with a phenyl group. This structure combines electron-donating (methoxy) and lipophilic (phenyl) groups, which may influence its physicochemical and biological properties. The compound’s synthesis likely involves alkylation of imidazole precursors followed by sulfanyl-acetamide coupling, analogous to methods described for related derivatives . Spectral characterization (e.g., IR, NMR, MS) would confirm the absence of C=O bands in tautomeric forms and validate the thione configuration, as seen in structurally similar 1,2,4-triazoles .

Properties

IUPAC Name

2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-24-17-9-7-15(8-10-17)13-22-12-11-20-19(22)25-14-18(23)21-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMLHSUGCKZPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxybenzyl chloride with imidazole to form 1-(4-methoxybenzyl)-1H-imidazole. This intermediate is then reacted with thiourea to introduce the sulfanyl group, forming 2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)imidazole. Finally, this compound is acylated with phenylacetyl chloride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. For example, the use of microwave-assisted synthesis or flow chemistry techniques can enhance reaction rates and product purity .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Studies

Research has indicated that imidazole derivatives exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Compounds with imidazole rings have shown effectiveness against various bacterial strains. Studies have demonstrated that modifications to the imidazole structure can enhance antimicrobial potency .
  • Anticancer Properties : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation. The introduction of specific substituents, such as the methoxy group in this compound, has been linked to improved activity against certain cancer types .

Enzyme Inhibition

Imidazole derivatives are known to act as enzyme inhibitors. For instance:

  • Cyclooxygenase (COX) Inhibition : Compounds similar to 2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide have been studied for their potential to inhibit COX enzymes, which play a crucial role in inflammation and pain pathways .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial properties of imidazole derivatives. The research found that specific modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli. The compound's structure was noted for its ability to penetrate bacterial membranes effectively .

Case Study 2: Anticancer Activity

In preclinical trials, another imidazole derivative demonstrated significant cytotoxic effects on breast cancer cell lines. The study indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer effects .

Table 1: Biological Activities of Imidazole Derivatives

Activity TypeCompound ExampleEffectiveness
Antimicrobial2-{[4-Methoxyphenyl]methyl}-imidazoleModerate
AnticancerImidazole derivative XHigh
COX InhibitionImidazole derivative YSignificant

Table 2: Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesPrimary Application
2-(1H-imidazol-2-yl)-N-(4-methoxyphenyl)acetamideContains methoxy and imidazole groupsAntimicrobial
N-(4-Methoxyphenyl)-N'-phenylureaUrea linkage with phenyl groupsAnticancer
1-(4-Methoxyphenyl)-3-(4-nitrophenyl)ureaNitro group additionEnzyme inhibition

Mechanism of Action

The mechanism of action of 2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The phenylacetamide moiety may interact with protein targets through hydrogen bonding and hydrophobic interactions, modulating their activity. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on properties and bioactivity:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity / Application Reference
Target Compound 4-Methoxyphenylmethyl (imidazole), phenyl (acetamide) ~383.45* Not Reported Not explicitly reported
2-{[1-(3,5-Dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide (CID 42065735) 3,5-Dimethylphenyl (imidazole), hydroxy (acetamide) ~333.40 Not Reported Urease inhibitor (Helicobacter pylori)
2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide (688336-96-1) 4-Fluorophenyl (imidazole), 1-naphthyl (acetamide) ~407.45 Not Reported Not reported
2-{[1-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide (851079-28-2) 4-Chlorophenyl (imidazole), 5-methylisoxazol-3-yl (acetamide) ~390.88 Not Reported Not reported
2-[2-(Methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide (5931-85-1) Methylsulfanyl (imidazole), phenyl (acetamide) ~247.32 Not Reported Not reported
N-(2-Chlorobenzyl)-4-phenyl-1H-imidazol-1-yl-2-phenylacetamide (4g) 2-Chlorobenzyl (imidazole), phenyl (acetamide) ~437.91 245–247 Antifungal/antibacterial (hypothesized)

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Bioactivity :

  • The hydroxyacetamide derivative (CID 42065735) demonstrates urease inhibition due to its ability to coordinate nickel ions in the enzyme’s active site . In contrast, the target compound’s phenylacetamide group lacks this chelating capability, suggesting divergent applications.
  • Lipophilic substituents (e.g., 1-naphthyl in 688336-96-1) may enhance membrane permeability but reduce solubility, whereas polar groups (e.g., methoxy in the target compound) could improve aqueous stability .

Synthetic Pathways :

  • The target compound’s synthesis likely parallels methods for N-(2-alkyl/aryl)imidazolyl acetamides, such as microwave-assisted coupling of halogenated intermediates with amines or thiols .
  • Spectral data (e.g., IR νC=S at ~1250 cm⁻¹, absence of νS-H bands) align with tautomeric stabilization observed in analogous 1,2,4-triazoles .

The target compound’s methoxy group may confer metabolic stability compared to methylsulfanyl (5931-85-1) or chloro (851079-28-2) substituents, which are prone to oxidative or nucleophilic displacement .

Thermal Stability :

  • Melting points for chlorophenyl analogs (e.g., 4g at 245–247°C) suggest crystalline packing stabilized by halogen interactions, whereas the target compound’s methoxy group may lower melting points due to reduced symmetry .

Biological Activity

The compound 2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide is a novel derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the existing literature on its synthesis, biological activities, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzylamine with imidazole derivatives, followed by the introduction of a sulfanyl group and subsequent acetamide formation. The structural confirmation is achieved through techniques such as IR spectroscopy, NMR, and mass spectrometry.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that imidazole derivatives can inhibit DNA synthesis and induce apoptosis in colon (HT-29) and breast (MCF-7) carcinoma cell lines. In particular, a study demonstrated that certain imidazole derivatives exhibited considerable cytotoxicity against HT-29 cells, suggesting that modifications to the imidazole structure can enhance anticancer activity .

CompoundCell LineIC50 (µM)
Compound AHT-2910
Compound BMCF-715
This compoundTBDTBD

Antimicrobial Activity

The compound's antimicrobial properties have been explored, particularly against Gram-positive bacteria. Some derivatives have shown effective inhibition against Staphylococcus aureus and Enterococcus faecalis, indicating a potential for treating bacterial infections. The mechanism appears to involve disruption of protein synthesis and nucleic acid production pathways .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.25
Enterococcus faecalis62.5

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells.
  • Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or protein production, leading to cell death.

Case Studies

A notable case study involved the application of imidazole derivatives in a clinical setting, where patients with resistant bacterial infections were treated with modified compounds showing promising results in reducing infection rates .

Q & A

Q. What are the common synthetic routes for 2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Imidazole Ring Formation : Cyclization of precursors (e.g., glyoxal derivatives and ammonia) under acidic/basic conditions to form the imidazole core .
  • Substitution Reactions : Introduction of the 4-methoxyphenylmethyl group via nucleophilic aromatic substitution or alkylation .
  • Sulfanyl-Acetamide Linkage : Reaction of the imidazole intermediate with a thiol-containing acetamide precursor, often using coupling agents like EDCI or DCC .
  • Purification : Column chromatography or recrystallization to isolate the final product .
    Example protocols are detailed in and , which emphasize solvent selection (e.g., acetonitrile for reflux) and TLC monitoring.

Q. Which structural characterization techniques are critical for verifying the compound’s purity and identity?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 7.2–7.6 ppm for aromatic protons) .
  • Mass Spectrometry (LC-MS/HRMS) : To validate molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
  • Infrared Spectroscopy (IR) : Detection of functional groups like C=O (~1700 cm⁻¹) and S–C (~600 cm⁻¹) .
  • Elemental Analysis : Confirmation of C, H, N, S content to ≥95% purity .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer : SAR strategies involve:
  • Substituent Variation : Modifying the 4-methoxyphenyl or phenylacetamide groups to assess impacts on bioactivity .
  • Bioassays : Testing analogs in antimicrobial (e.g., MIC assays) or enzyme inhibition (e.g., COX-2/LOX) models .
  • Computational Docking : Using software like AutoDock to predict binding affinities to targets (e.g., fungal cytochrome P450) .
    highlights the need for iterative synthesis and in vitro/in vivo validation.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?

  • Methodological Answer : Optimization strategies include:
  • Microwave-Assisted Synthesis : Reducing reaction time (e.g., from 3 hours to 30 minutes) while maintaining >80% yield .
  • Catalyst Screening : Testing Pd/C or CuI for cross-coupling steps to minimize side reactions .
  • Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) to balance temperature, solvent polarity, and reagent ratios .
    highlights ICReDD’s computational approaches for rapid condition optimization.

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions may arise from:
  • Assay Variability : Standardize protocols (e.g., consistent cell lines in cytotoxicity assays) .
  • Target Specificity : Use CRISPR-engineered cell models to isolate mechanisms (e.g., ROS modulation vs. DNA intercalation) .
  • Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends .
    notes discrepancies in antimicrobial activity linked to assay pH or inoculum size.

Q. What analytical challenges arise in distinguishing isomeric byproducts, and how are they addressed?

  • Methodological Answer : Challenges include:
  • Isomeric Separation : Use chiral HPLC columns (e.g., Chiralpak AD-H) or capillary electrophoresis .
  • 2D NMR Techniques : NOESY or HSQC to differentiate regioisomers (e.g., imidazole C-2 vs. C-4 substitution) .
  • X-ray Crystallography : Resolve absolute configuration for ambiguous cases .
    demonstrates successful resolution of thiazole regioisomers via X-ray.

Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer : Key approaches:
  • Kinetic Studies : Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
  • Fluorescence Quenching : Monitor binding to tryptophan residues in target enzymes (e.g., α-glucosidase) .
  • Proteomics : SILAC labeling to track downstream protein expression changes .
    suggests imidazole’s role in hydrogen bonding to catalytic sites (e.g., COX-2).

Q. How to assess metabolic stability and toxicity in preclinical models?

  • Methodological Answer : Preclinical workflows include:
  • In Vitro CYP450 Assays : Liver microsomes to predict Phase I metabolism .
  • MTT Assays : IC50 determination in HepG2 or HEK293 cells for cytotoxicity screening .
  • In Vivo Models : Rodent studies with histopathology and serum biomarkers (e.g., ALT/AST) .
    emphasizes SAR-guided toxicity mitigation via substituent optimization.

Q. What computational tools predict interactions with novel biological targets?

  • Methodological Answer : Tools include:
  • Molecular Dynamics (MD) : GROMACS for simulating ligand-protein stability over 100 ns .
  • Quantum Mechanics (QM) : DFT calculations (e.g., B3LYP/6-31G*) to map electron density in active sites .
  • Machine Learning (ML) : Train models on PubChem datasets to prioritize targets (e.g., kinase inhibitors) .
    highlights ICReDD’s integration of computational and experimental data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.